1-Fluoronaphthalene-2-sulfonamide
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Overview
Description
1-Fluoronaphthalene-2-sulfonamide is a compound with the CAS Number: 1874267-46-5 . It has a molecular weight of 225.24 and is a powder at room temperature .
Synthesis Analysis
The synthesis of sulfonamides, such as this compound, has been explored in various studies. One approach involves the oxidative coupling of thiols and amines . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, which simplifies the synthetic routes and reduces waste generation .Molecular Structure Analysis
The InChI code for this compound is1S/C10H8FNO2S/c11-10-8-4-2-1-3-7 (8)5-6-9 (10)15 (12,13)14/h1-6H, (H2,12,13,14)
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 225.24 . More specific physical and chemical properties may require further experimental analysis.Scientific Research Applications
Fluorescent Amino Acid Research :
- Dansylalanine, a fluorescent amino acid similar to 1-Fluoronaphthalene-2-sulfonamide, was genetically encoded in yeast to study protein structure and dynamics. This approach facilitates biochemical and cellular studies of protein function (Summerer et al., 2006).
Environmental Chemistry and Toxicology :
- The structure and transformation products of fluorinated surfactants, including compounds similar to this compound, were studied in environmental samples. This research is crucial for understanding the environmental impact and toxicity of these compounds (Moe et al., 2012).
Photolytic Studies :
- The photolysis of dansylamide, related to this compound, in the presence of zinc ions was investigated. This study contributes to our understanding of the behavior of sulfonamides under light exposure, which is relevant in environmental and analytical chemistry (Aoki et al., 2009).
Sensor Development :
- Research on thioether-functionalized pyrenesulfonamide probes, similar in structure to this compound, demonstrates their potential in detecting mercury ions in aqueous solutions. Such probes are essential for environmental monitoring and safety applications (Kumar & Chae, 2017).
Pharmaceutical Chemistry :
- Sulfonamides, including compounds like this compound, have been studied for their potential in treating various medical conditions, highlighting the versatility of this class of compounds in pharmaceutical applications (Carta et al., 2012).
Mechanism of Action
Target of Action
1-Fluoronaphthalene-2-sulfonamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, this compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by this compound affects the folic acid metabolism cycle . This disruption can lead to a deficiency of folic acid, which is necessary for the synthesis of nucleic acids and the growth and multiplication of bacteria .
Pharmacokinetics
Sulfonamides in general are known to be readily absorbed orally . They are widely distributed throughout all tissues, with high levels achieved in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth . By preventing the synthesis of folic acid, it disrupts the production of nucleic acids, thereby inhibiting the growth and multiplication of bacteria .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Sulfonamides, including 1-Fluoronaphthalene-2-sulfonamide, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states .
Molecular Mechanism
Sulfonamides are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that sulfonamides can have long-term effects on cellular function .
Metabolic Pathways
Sulfonamides are known to interact with various enzymes and cofactors .
Transport and Distribution
Sulfonamides are known to interact with various transporters and binding proteins .
Subcellular Localization
Sulfonamides are known to be directed to specific compartments or organelles through various targeting signals or post-translational modifications .
Properties
IUPAC Name |
1-fluoronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2S/c11-10-8-4-2-1-3-7(8)5-6-9(10)15(12,13)14/h1-6H,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVVJKBUPUAEGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2F)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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